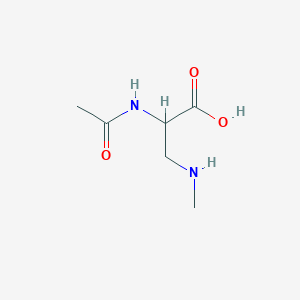

2-Acetamido-3-(methylamino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(9)8-5(3-7-2)6(10)11/h5,7H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIDTRITGXTLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CNC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Acetamido-3-(methylamino)propanoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 2-Acetamido-3-(methylamino)propanoic acid, a non-proteinogenic amino acid of interest in various research domains. The document details two primary synthetic routes: a direct addition reaction and a multi-step Mannich-type reaction. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and strategies for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation of this compound.

Introduction and Significance

This compound, also known as N-acetyl-β-methylamino-L-alanine, is a derivative of the non-proteinogenic amino acid β-methylamino-L-alanine (BMAA). BMAA has been the subject of considerable research due to its potential link to neurodegenerative diseases[1][2][3]. The N-acetylated form, this compound, serves as a valuable chemical tool for studying the biological pathways and mechanisms of BMAA. Its synthesis and purification are crucial for obtaining high-purity material for in-vitro and in-vivo studies, ensuring the reliability and reproducibility of experimental results.

This guide provides detailed methodologies for the chemical synthesis of this compound, focusing on practical application and the rationale behind procedural choices.

Synthetic Strategies

Two primary synthetic routes for this compound are discussed in this guide. The choice of method will depend on factors such as the desired scale, available starting materials, and the need for stereochemical control.

Route 1: Direct Michael Addition of Methylamine to 2-Acetamidoacrylic Acid

This approach represents the most straightforward synthesis of this compound. It involves the conjugate addition of methylamine to the electron-deficient double bond of 2-acetamidoacrylic acid.

Causality of Experimental Choices:

-

Reactants: 2-Acetamidoacrylic acid is an ideal starting material as it possesses the core acetamido propanoic acid structure and a reactive double bond for the introduction of the methylamino group. A 40% aqueous solution of methylamine serves as both the nucleophile and the solvent, driving the reaction forward.

-

Reaction Conditions: The reaction is typically conducted at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate without promoting significant side reactions[4]. The extended reaction time (e.g., 80 hours) is necessary to ensure complete conversion, as the nucleophilicity of methylamine is moderate.

Experimental Protocol:

A detailed, step-by-step methodology for this key experiment is provided below:

-

To a stirred solution of 2-acetamidoacrylic acid (0.31 g) in a sealed vessel, add 200 ml of 40% aqueous methylamine[4].

-

Heat the mixture to 40°C and maintain stirring for 80 hours[4].

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methylamine and water under reduced pressure using a rotary evaporator.

-

Dry the resulting residue under high vacuum overnight to yield the crude product[4].

Workflow Diagram:

Caption: Workflow for the direct synthesis of this compound.

Route 2: Mannich-Type Reaction and Subsequent Transformations

This multi-step synthesis offers greater control, particularly for stereospecific outcomes, and is suitable for larger-scale production. The core of this route is a Mannich reaction, followed by hydrolysis, decarboxylation, and deprotection steps.

Causality of Experimental Choices:

-

Mannich Reaction: This reaction creates the carbon skeleton by reacting diethyl acetamidomalonate with formaldehyde and N-methylbenzylamine. N-methylbenzylamine is chosen as it introduces the methylamino group in a protected form, with the benzyl group serving as a readily removable protecting group[5].

-

Hydrolysis and Decarboxylation: Treatment with an inorganic base like sodium hydroxide hydrolyzes the ester groups of the malonate and subsequently leads to decarboxylation upon acidification, yielding the propanoic acid backbone[5].

-

Debenzylation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for removing the benzyl protecting group from the nitrogen atom[5].

Experimental Protocol:

A detailed, step-by-step methodology for this multi-step synthesis is provided below:

-

Step 1: Mannich Reaction: Stir a mixture of diethyl 2-acetamidomalonate, N-methylbenzylamine, and an aqueous formaldehyde solution at room temperature for 4-10 hours[5].

-

Step 2: Hydrolysis and Decarboxylation: Dissolve the intermediate from Step 1 in ethanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 10-20 hours. After cooling, wash with ethyl acetate, acidify with dilute hydrochloric acid to a pH of 4, and concentrate to dryness to obtain 2-acetamido-3-[benzyl(methylamino)]propionic acid[5].

-

Step 3: Debenzylation and Boc Protection (Optional but Recommended for Purification): Dissolve the product from Step 2 in a mixture of methanol and water. Add palladium on carbon (5-10% by mass) and di-tert-butyl dicarbonate. Hydrogenate the mixture at 20-80°C under a pressure of 0.1-4 MPa for 5-6 hours. This removes the benzyl group and protects the methylamino group with a Boc group, facilitating purification[5].

-

Step 4: Deprotection: The Boc-protected intermediate can be deprotected using acidic conditions, such as hydrogen chloride in dioxane, to yield the final product[5].

Workflow Diagram:

Caption: Multi-step synthesis via a Mannich-type reaction.

Purification Strategies

The purity of this compound is paramount for its use in biological and pharmaceutical research. The choice of purification method depends on the synthetic route and the nature of the impurities.

Recrystallization

For the product obtained from the direct Michael addition (Route 1), recrystallization is an effective purification method.

Causality of Experimental Choices:

-

Solvent System: A mixture of ether and methanol (1:1 v/v) is a suitable solvent system for recrystallization[4]. Methanol is a good solvent for the polar amino acid derivative at elevated temperatures, while ether is a poor solvent, inducing crystallization upon cooling. This differential solubility is key to separating the product from impurities.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of a boiling 1:1 (v/v) mixture of methanol and diethyl ether.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum.

Silica Gel Chromatography

For the product obtained from the multi-step synthesis (Route 2), especially after Boc protection, silica gel chromatography is the preferred method for purification.

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is a polar stationary phase that effectively separates compounds based on their polarity.

-

Mobile Phase: A gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 to 1:2 v/v) is a common mobile phase for separating the Boc-protected intermediate[5]. The less polar petroleum ether elutes non-polar impurities, while the more polar ethyl acetate is required to elute the more polar product. The gradient allows for a fine-tuned separation.

Experimental Protocol:

-

Prepare a silica gel column packed in the initial mobile phase (e.g., 10% ethyl acetate in petroleum ether).

-

Dissolve the crude Boc-protected product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradually increasing concentration of ethyl acetate in petroleum ether.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

| Technique | Purpose | Expected Outcome |

| Melting Point | Assess purity and identity | A sharp melting point range consistent with the literature value (e.g., 166.5-168.5°C with decomposition) indicates high purity[4]. |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation | The spectra should show characteristic peaks corresponding to the protons and carbons of the molecule, confirming the chemical structure. |

| Mass Spectrometry (MS) | Determine molecular weight | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound (160.17 g/mol )[6]. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak in the chromatogram indicates high purity. The area of the peak can be used to quantify the purity level. |

Conclusion

This guide has detailed two robust methods for the synthesis of this compound, along with effective purification and characterization strategies. The direct Michael addition offers a simpler, more direct route, while the multi-step Mannich-type reaction provides greater control and is amenable to larger-scale synthesis. The choice of methodology should be guided by the specific requirements of the research. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare high-purity this compound for their scientific investigations.

References

-

Synthesis of 2-acetylamino-3-(methylamino)propionic acid. PrepChem.com. [Link]

-

2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048. PubChem. [Link]

- CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

-

The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. National Institutes of Health. [Link]

-

The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. National Institutes of Health. [Link]

-

2-Methyl-3-(methylamino)propanoic acid | C5H11NO2 | CID 18404486. PubChem. [Link]

-

Biosynthesis of the proteins containing neurotoxin β-N-methylamino-L-alanine in marine diatoms. bioRxiv. [Link]

-

Production of β-methylamino-L-alanine (BMAA) and Its Isomers by Freshwater Diatoms. ResearchGate. [Link]

-

2-Acetamido-3-(methylamino)propanoic acid_化工百科. ChemBK. [Link]

-

2-(Methylamino)propanoic acid;molecular iodine | C4H9I2NO2 | CID 54402007. PubChem. [Link]

-

β-Methylamino-L-alanine. Wikipedia. [Link]

-

Chemical Synthesis of N beta-oxalyl-L-alpha, Beta-Diaminopropionic Acid and Optical Specificity in Its Neurotoxic Action. PubMed. [Link]

-

3-(methylamino)propanoic acid (2679-14-3). Chemchart. [Link]

Sources

- 1. The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacy" by Nien-Ching Han, Tammy J. Bullwinkle et al. [digitalcommons.chapman.edu]

- 3. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

In vitro stability of 2-Acetamido-3-(methylamino)propanoic acid

An In-Depth Technical Guide to the In Vitro Stability of 2-Acetamido-3-(methylamino)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound, a modified amino acid of potential interest in peptide-based therapeutics and drug development. Given the limited direct literature on this specific molecule, this document synthesizes foundational principles of chemical and enzymatic degradation with established, field-proven methodologies for stability assessment. We will explore the probable degradation pathways, present detailed experimental protocols for stability testing in various biological matrices, and outline robust analytical techniques for accurate quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the stability profile of novel, modified amino acid constructs.

Introduction: The Critical Role of In Vitro Stability

The modification of amino acids, the fundamental building blocks of peptides and proteins, is a cornerstone of modern drug design. Introducing non-canonical structures, such as this compound, can confer desirable properties, including enhanced target binding, altered conformation, and potentially, improved metabolic stability.[1] However, these modifications can also introduce new chemical liabilities.

The in vitro stability of a drug candidate is a critical determinant of its therapeutic potential. It dictates shelf-life, influences dosing regimens, and predicts in vivo half-life. Early and accurate assessment of stability prevents the costly advancement of labile candidates. This guide focuses on the two primary facets of in vitro stability:

-

Chemical Stability: The intrinsic stability of the molecule in aqueous environments, influenced by factors like pH and temperature.

-

Metabolic Stability: The susceptibility of the molecule to enzymatic degradation in biological matrices such as plasma or liver microsomes.

Physicochemical Properties and Predicted Liabilities

While extensive experimental data for this compound is not publicly available, we can infer its key characteristics from its structure: a propanoic acid backbone, a secondary amine (methylamino), and an N-terminal acetamido group.

-

Key Functional Groups:

-

Carboxylic Acid: Ionizable group, contributing to solubility in aqueous media at physiological pH.[2]

-

Amide (Acetamido): The most probable site of chemical and enzymatic hydrolysis.[3][4]

-

Secondary Amine (Methylamino): A potential site for metabolic modification, though less reactive than a primary amine.

-

The primary stability concern for this molecule is the hydrolysis of the N-acetyl amide bond. This reaction can be catalyzed by acidic or basic conditions or by specific enzymes present in biological systems.[4][5][6][7]

Potential Degradation Pathways

The principal degradation pathway for this compound is the cleavage of the amide bond, yielding acetic acid and the parent amino acid, 2-Amino-3-(methylamino)propanoic acid (a structural isomer of the known neurotoxin BMAA).[8][9][10]

Caption: General experimental workflow for in vitro stability assessment.

Protocol 1: Chemical Stability in pH Buffers

Expertise & Rationale: This assay determines the intrinsic chemical stability of the molecule. A range of pH values is used to simulate different physiological compartments (e.g., stomach, blood, intestine) and to identify pH-dependent hydrolysis.

Methodology:

-

Buffer Preparation: Prepare universal buffers or specific phosphate/citrate buffers at pH 4.0, 7.4, and 9.0.

-

Compound Addition: Spike the stock solution of this compound into each buffer to a final concentration of 5 µM.

-

Incubation: Incubate all samples in a temperature-controlled shaker at 37°C.

-

Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Quenching & Sample Preparation: For each aliquot, mix 50 µL of the sample with 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

-

Analysis: Centrifuge to precipitate any salts, and analyze the supernatant using the analytical method described in Section 5.

-

Self-Validation: The T=0 sample serves as the 100% reference point. Consistency across replicates validates the precision of the assay.

Protocol 2: Metabolic Stability in Plasma

Expertise & Rationale: This assay evaluates stability against enzymes present in blood, primarily proteases and esterases/amidases, which can hydrolyze amide bonds. [11] Methodology:

-

Plasma Preparation: Thaw frozen plasma (e.g., human, rat) at 37°C.

-

Compound Addition: Pre-warm the plasma to 37°C for 5 minutes, then spike with the stock solution to a final concentration of 5 µM.

-

Incubation: Incubate at 37°C.

-

Time Points: Collect aliquots at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching & Sample Preparation: Immediately quench each 50 µL aliquot with 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop enzymatic activity.

-

Analysis: Vortex, centrifuge at high speed (e.g., >10,000 g) for 10 minutes, and analyze the supernatant.

-

Self-Validation: Include a control where the compound is added to heat-inactivated plasma (heated at 60°C for 30 minutes). Stability in this control group confirms that any observed degradation in the main experiment is enzymatic.

Analytical Methodology: Quantification by LC-MS/MS

Expertise & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. [8][12][13]It offers superior sensitivity and selectivity compared to HPLC-UV, allowing for the detection of low-level degradation and minimizing interference from matrix components.

Protocol: LC-MS/MS Quantification

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization in Positive mode (ESI+), as the amine groups are readily protonated.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Parent Compound: Determine the mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺. Fragment this ion and select a stable, high-intensity product ion.

-

Metabolite (for confirmation): If desired, monitor for the appearance of the hydrolyzed product, 2-Amino-3-(methylamino)propanoic acid.

-

Internal Standard: Establish a unique MRM transition for the internal standard.

-

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of the analyte into the control matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration in unknown samples by interpolating from the linear regression of the standard curve. This method is validated according to ICH guidelines for linearity, precision, and accuracy. [14]

-

Data Interpretation and Presentation

The primary output of a stability study is the rate of disappearance of the parent compound over time. This is typically expressed as the percentage of the compound remaining relative to the initial (T=0) concentration.

Calculations:

-

Percent Remaining: (% Remaining) = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

Half-Life (t½): From the slope (k) of the natural log of the percent remaining versus time, calculate the half-life as t½ = 0.693 / k.

Data Summary Table:

| Condition | Time (min) | % Remaining (Mean ± SD, n=3) | Half-Life (t½, min) |

| pH 7.4 Buffer | 0 | 100 ± 0 | > 240 |

| 60 | 98.5 ± 1.2 | ||

| 120 | 97.1 ± 2.5 | ||

| 240 | 95.3 ± 2.8 | ||

| Human Plasma | 0 | 100 ± 0 | 185 |

| 30 | 85.2 ± 3.1 | ||

| 60 | 71.4 ± 4.5 | ||

| 120 | 50.8 ± 3.9 | ||

| Rat Plasma | 0 | 100 ± 0 | 98 |

| 30 | 68.9 ± 2.8 | ||

| 60 | 45.1 ± 3.5 | ||

| 120 | 22.3 ± 4.1 | ||

| Heat-Inactivated Plasma | 0 | 100 ± 0 | > 240 |

| 60 | 99.1 ± 1.5 | ||

| 120 | 98.7 ± 2.1 | ||

| 240 | 96.9 ± 2.4 |

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the in vitro stability of this compound. The core liability of this molecule is predicted to be the hydrolysis of its acetamido group. By employing systematic testing in buffered solutions and relevant biological matrices, coupled with highly sensitive and specific LC-MS/MS analysis, researchers can generate a reliable stability profile. This data is indispensable for making informed decisions in the drug discovery and development pipeline, guiding further molecular modifications, and establishing a foundation for subsequent preclinical and clinical evaluation.

References

- Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetyl

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.Frontiers.

- 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048.PubChem.

- N-acetyl amino acid deacetylase–catalyzed deacetylation reactions.

- (PDF) Enzymatic hydrolysis of N-acylated amino acids.

- Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.

- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.YouTube.

- Acetamide | CH3CONH2 | CID 178.PubChem.

- What are the easiest way to verify that the stability of a protein is being altered?

- Control of protein degradation by N-terminal acetylation and the N-end rule p

- Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions.PubMed.

- Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in W

- Application Notes and Protocols for the Quantification of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.Benchchem.

- 2-Methyl-3-(methylamino)propanoic acid | C5H11NO2 | CID 18404486.PubChem.

- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- Stability Testing of Modified Amino Acid Solutions.3.Scribd.

- A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA) | Request PDF.

- Strategies for Improving Peptide Stability and Delivery.PMC.

- 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane.PubChem.

- Factors Affecting Protein Stability In Vitro.OPS Diagnostics.

- 2-acetamido-3-(4-iodophenyl)propanoic Acid | C11H12INO3 | CID 4193844.PubChem.

- Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.PubMed.

- Propanoic Acid: Properties, Production, Applications, and Analysis.

- Quantification of propionic acid

- A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA).Analyst (RSC Publishing).

- 3-(methylamino)propanoic acid (2679-14-3).Chemchart.

- 2-Amino-3-(methylamino)propanoic acid (BMAA)

Sources

- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-(methylamino)propanoic acid (BMAA) bioavailability in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetamido-3-(methylamino)propanoic acid: Synthesis, Characterization, and Biological Context

This technical guide provides a comprehensive overview of 2-acetamido-3-(methylamino)propanoic acid, a synthetic amino acid derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into its synthesis, and potential biological relevance, primarily as a derivative or precursor to the neurotoxin β-N-methylamino-L-alanine (BMAA).

Introduction and Core Concepts

This compound is a non-proteinogenic amino acid that has garnered interest primarily due to its structural relationship with BMAA. BMAA is a naturally occurring neurotoxin produced by cyanobacteria and has been implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinsonism-Dementia Complex (PDC)[1][2][3][4]. The acetylated form, this compound, is predominantly a product of laboratory synthesis, often created as an intermediate in the preparation of BMAA and its analogs[5]. Understanding the synthesis and properties of this acetylated compound is crucial for researchers investigating the biological pathways and toxicological effects of BMAA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | [6] |

| Molecular Weight | 160.17 g/mol | [6] |

| CAS Number | 119945-11-8 | [6] |

| Appearance | White solid | [7] |

| Melting Point | 166.5-168.5 °C (with decomposition) | [7] |

Synthesis and Methodologies

The primary route to obtaining this compound is through chemical synthesis. This section details a validated experimental protocol and discusses the underlying chemical principles.

Synthesis from 2-Acetamidoacrylic Acid

A common and direct method for the synthesis of this compound involves the reaction of 2-acetamidoacrylic acid with methylamine[7].

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 0.31 g of 2-acetamidoacrylic acid is stirred in 200 ml of 40% methylamine in water.

-

Reaction Conditions: The reaction mixture is maintained at 40°C for 80 hours.

-

Workup: Following the reaction period, excess methylamine and water are removed by evaporation under reduced pressure.

-

Purification: The resulting residue is held under a high vacuum overnight to ensure complete removal of volatile components. The crude product is then recrystallized from a 1:1 (v/v) mixture of ether and methanol.

-

Final Product: The purified product is dried to yield this compound as a white solid[7].

Causality of Experimental Choices:

-

Choice of Reactants: 2-acetamidoacrylic acid serves as an excellent Michael acceptor due to the electron-withdrawing nature of the acetyl and carboxylic acid groups, which activate the double bond for nucleophilic attack. Methylamine is a potent nucleophile that readily undergoes a Michael addition reaction.

-

Reaction Conditions: The use of a 40% aqueous solution of methylamine ensures a high concentration of the nucleophile, driving the reaction forward. The elevated temperature of 40°C increases the reaction rate without promoting significant side reactions. The extended reaction time of 80 hours is necessary to ensure complete conversion.

-

Purification Strategy: Recrystallization is an effective method for purifying the solid product, as the solubility of the desired compound and any impurities will differ in the chosen solvent system (ether/methanol).

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This compound and its derivatives can also serve as crucial intermediates in the synthesis of other compounds, most notably beta-N-methylamino-L-alanine (BMAA). A patent for the preparation of BMAA describes the use of a similar intermediate, 2-acetamido-3-[benzyl(methylamino)]propionic acid[5]. This highlights the utility of the core structure of this compound in accessing more complex and biologically relevant molecules.

Biological Context and Relationship to BMAA

While there is limited direct research on the biological activity of this compound itself, its significance is intrinsically linked to its deacetylated counterpart, BMAA.

BMAA: A Neurotoxin of Interest

BMAA is a non-proteinogenic amino acid produced by various cyanobacteria[2][4]. It has been a subject of extensive research due to its potential link to neurodegenerative diseases[1][3]. The proposed mechanisms of BMAA's neurotoxicity are multifaceted and include:

-

Excitotoxicity: BMAA can act as an excitotoxin by activating glutamate receptors, such as NMDA and AMPA receptors[4].

-

Protein Misfolding: It can be misincorporated into proteins in place of L-serine, potentially leading to protein misfolding and aggregation, which are hallmarks of several neurodegenerative disorders[4].

Potential Metabolic Relationship

The structural similarity between this compound and BMAA suggests a potential metabolic relationship. In biological systems, N-acetylation and deacetylation are common metabolic transformations. It is plausible that if this compound were introduced into a biological system, it could be deacetylated to yield BMAA. This hypothetical pathway underscores the importance of studying the acetylated form to fully understand the bioavailability and toxicology of BMAA.

Diagram of the Potential Metabolic Pathway:

Caption: Hypothetical metabolic conversion of the title compound to BMAA.

Conclusion and Future Directions

This compound is a synthetically accessible compound whose primary importance currently lies in its relationship to the neurotoxin BMAA. The synthetic protocols for this compound are well-defined, providing a reliable source for researchers. Future research should focus on investigating the potential for in vivo deacetylation of this compound to BMAA, which would have significant implications for understanding the exposure routes and metabolic fate of this environmental neurotoxin. Furthermore, exploring the biological activity of the acetylated form itself could reveal novel pharmacological properties.

References

-

PrepChem. Synthesis of 2-acetylamino-3-(methylamino)propionic acid. Available from: [Link]

- Google Patents. CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

-

PubChem. 2-Acetamido-3-methoxypropanoic acid. Available from: [Link]

-

PubChem. 2-Methyl-3-(methylamino)propanoic acid. Available from: [Link]

-

Lushchak, V. I., & Storey, K. B. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. PubMed. Available from: [Link]

-

MDPI. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Available from: [Link]

-

PubChem. beta-(N-Methylamino)-L-alanine. Available from: [Link]

-

Wikipedia. β-Methylamino-L-alanine. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

Sources

- 1. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]

- 5. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Acetamido-3-(methylamino)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Acetamido-3-(methylamino)propanoic acid, a modified amino acid of interest in various biochemical and pharmaceutical contexts. Lacking readily available public spectral data, this document synthesizes established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict and interpret the spectral features of this molecule. By detailing both the theoretical underpinnings and practical, field-tested protocols, this guide serves as an essential resource for the unambiguous identification and structural elucidation of this and structurally related compounds.

Introduction and Molecular Overview

This compound is a derivative of alanine featuring both N-acetylation at the alpha-amino group and N-methylation of the beta-amino group (if viewed as a derivative of 2,3-diaminopropanoic acid). Its structure combines several key functional groups: a carboxylic acid, a secondary amide, and a secondary amine. This unique combination necessitates a multi-faceted analytical approach to ensure its identity and purity. Spectroscopic analysis is fundamental to this process, providing a detailed fingerprint of the molecule's electronic and vibrational states.[1] This guide will systematically detail the expected outcomes and methodologies for its characterization.

A synthesis for this compound has been reported, involving the reaction of 2-acetamidoacrylic acid with methylamine in water, confirming its chemical accessibility.[2] The molecular weight of the neutral species is 160.17 g/mol .[3]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The presence of a chiral center at the alpha-carbon (Cα) renders the two protons on the beta-carbon (Cβ) diastereotopic.[4] This means they are in magnetically inequivalent environments and are expected to show distinct chemical shifts and couplings, likely appearing as a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: D₂O, Reference: TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Carboxylic Acid (-COOH) | 11.0 - 12.0 | Broad Singlet (s) | 1H | Will exchange with D₂O and may not be observed. Position is highly dependent on concentration and solvent. |

| Amide (-NH-C=O) | 8.0 - 8.5 | Doublet (d) | 1H | Will exchange with D₂O. Coupling to the Cα-H. |

| α-Proton (Cα-H) | 4.2 - 4.5 | Multiplet (m) | 1H | Deshielded by adjacent carbonyl and amide groups. Coupled to amide NH and Cβ protons. |

| β-Protons (Cβ-H₂) | 2.8 - 3.2 | Multiplet (m) | 2H | Diastereotopic protons coupled to each other and to the Cα proton. |

| N-Methyl (-NH-CH₃) | 2.6 - 2.8 | Singlet (s) | 3H | A singlet assuming no significant coupling to the amine proton. |

| Acetyl (-CO-CH₃) | 1.9 - 2.1 | Singlet (s) | 3H | Characteristic chemical shift for an N-acetyl group.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: D₂O, Reference: TMS at 0 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Carboxylic Acid (-C OOH) | 175 - 180 | Typical range for a carboxylic acid carbonyl carbon.[6] |

| Amide Carbonyl (-NH-C =O) | 171 - 174 | Characteristic shift for an amide carbonyl.[7] |

| α-Carbon (C α-H) | 50 - 55 | Shift is influenced by both the carboxylic acid and amide functionalities.[8] |

| β-Carbon (C β-H₂) | 45 - 50 | Aliphatic carbon adjacent to a nitrogen atom. |

| N-Methyl (-NH-C H₃) | 35 - 40 | Typical range for an N-methyl carbon in an amine. |

| Acetyl (-CO-C H₃) | 22 - 25 | Characteristic shift for the methyl carbon of an N-acetyl group.[8] |

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.[9]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a clean vial. D₂O is a good choice as it will exchange with the labile acidic and amide protons, simplifying the spectrum.

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

-

Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to a TMS standard or the residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.[10][11]

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI (+ESI), the molecule is expected to be readily protonated, primarily at the most basic site, the secondary amine.

-

Expected Ion: [M+H]⁺

-

Monoisotopic Mass of Neutral Molecule (M): C₆H₁₂N₂O₃ = 160.0848 Da

-

Predicted m/z for [M+H]⁺: 161.0921 Da

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will yield fragments that help confirm the molecular structure. The fragmentation of N-acetylated amino acids often follows patterns similar to peptides, involving cleavages along the backbone.[12][13]

Table 3: Predicted Major Fragment Ions in +ESI-MS/MS

| Proposed Fragment (m/z) | Neutral Loss | Structure / Identity |

| 143.0815 | H₂O (18.0106) | Loss of water from the carboxylic acid. |

| 115.0866 | COOH₂ (46.0055) | Loss of formic acid. |

| 101.0709 | CH₃CONH₂ (59.0371) | Loss of acetamide. |

| 88.0522 | C₃H₄O₂ (72.0211) | Putative b-type ion (CH₃-CO-NH-CH⁺). |

| 74.0600 | C₃H₆O₂ (74.0368) | Putative y-type ion (⁺H₂N(CH₃)-CH₂-CH-COOH). |

| 44.0495 | C₅H₈N₂O (116.0429) | Methylamino-methylene iminium ion (CH₂=N⁺H-CH₃). |

The addition of an acetyl group results in a characteristic mass shift of 42 Da.[12] This can be a key diagnostic feature in fragmentation spectra, where fragment ions containing the acetylated N-terminus will be shifted by this amount compared to their non-acetylated counterparts.[12]

Experimental Protocol: ESI-MS

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methoxy-N-methylacetamide(78191-00-1) IR Spectrum [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. bmse000157 N-Acetyl-L-alanine at BMRB [bmrb.io]

- 9. organomation.com [organomation.com]

- 10. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. uab.edu [uab.edu]

An In-Depth Technical Guide to the Structural Analysis of 2-Acetamido-3-(methylamino)propanoic acid

Introduction

2-Acetamido-3-(methylamino)propanoic acid is a derivative of the non-proteinogenic amino acid β-methylamino-L-alanine (BMAA). BMAA is a neurotoxin implicated in neurodegenerative diseases, making the characterization of its derivatives crucial for research in toxicology and drug development. The addition of an acetamido group at the alpha-position significantly alters the molecule's chemical properties, influencing its biological activity and analytical behavior. This guide provides a comprehensive overview of the structural analysis of this compound, offering researchers, scientists, and drug development professionals a detailed framework for its unambiguous identification and characterization.

This document is structured to provide not just a series of protocols, but a logical, causality-driven explanation of the analytical choices made in the structural elucidation of this molecule. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling to achieve a holistic understanding of its molecular architecture.

I. Foundational Physicochemical Properties

A thorough structural analysis begins with an understanding of the basic physicochemical properties of the target molecule. These properties not only provide initial characterization but also inform the selection and optimization of analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

II. Synthesis and Isolation: The Genesis of the Analyte

The structural analysis is intrinsically linked to the synthetic route employed to produce this compound. Understanding the synthesis is paramount as it provides insights into potential impurities, byproducts, and the expected stereochemistry of the final compound. A common synthetic pathway involves the reaction of 2-acetamidoacrylic acid with methylamine in an aqueous solution.

Experimental Protocol: Synthesis

-

Reaction Setup: 2-acetamidoacrylic acid is dissolved in a 40% aqueous solution of methylamine.

-

Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for an extended period (e.g., 80 hours) to ensure complete reaction.

-

Workup: The excess methylamine and water are removed under reduced pressure.

-

Purification: The resulting residue is purified by recrystallization from a suitable solvent system, such as a methanol/ether mixture, to yield the final product.

The purity of the synthesized compound should be initially assessed by techniques like Thin Layer Chromatography (TLC) and melting point determination before proceeding to more advanced structural analysis.

III. Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of its structure.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) would exhibit characteristic signals for each proton in the molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Acetyl CH₃ | ~2.0 | Singlet (s) | Protons of the acetyl group are chemically equivalent and have no adjacent protons to couple with. |

| Methylamino CH₃ | ~2.5 | Singlet (s) | Protons of the methylamino group are equivalent and separated from other protons by the nitrogen atom, resulting in no significant coupling. |

| β-CH₂ | ~3.0 - 3.4 | Doublet of doublets (dd) | These two protons are diastereotopic and will couple with each other and the α-CH proton, resulting in a complex multiplet. |

| α-CH | ~4.2 - 4.5 | Multiplet (m) | This proton is coupled to the two β-CH₂ protons and the amide proton (if not exchanged with D₂O), leading to a complex splitting pattern. |

| Amide NH | ~7.5 - 8.5 | Doublet (d) | The amide proton will couple with the adjacent α-CH proton. This signal will broaden and disappear upon addition of D₂O due to chemical exchange. |

| Carboxyl OH | Variable | Broad singlet (br s) | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent. It will also exchange with D₂O. |

Causality Behind Chemical Shifts: The electron-withdrawing nature of the adjacent carbonyl and amino groups deshields the α-CH proton, causing it to resonate at a lower field (higher ppm value) compared to the β-CH₂ protons. The acetyl and methylamino protons are in relatively shielded environments.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Acetyl CH₃ | ~22 | Typical chemical shift for a methyl carbon of an acetyl group. |

| Methylamino CH₃ | ~35 | The methyl carbon attached to a nitrogen atom is expected in this region. |

| β-C | ~45 | This methylene carbon is attached to a nitrogen atom. |

| α-C | ~55 | The alpha-carbon is deshielded by the adjacent carbonyl and amino groups. |

| Acetyl C=O | ~175 | Characteristic chemical shift for an amide carbonyl carbon. |

| Carboxyl C=O | ~178 | Carboxylic acid carbonyl carbons typically resonate at a slightly lower field than amide carbonyls. |

C. 2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the α-CH proton and the β-CH₂ protons, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

-

The acetyl CH₃ protons to the acetyl C=O carbon.

-

The α-CH proton to both the acetyl C=O and the carboxyl C=O carbons.

-

The β-CH₂ protons to the α-C and the methylamino CH₃ carbon.

-

The interplay of these 2D NMR experiments provides a robust and self-validating system for the complete structural elucidation of the molecule in solution.

Caption: Workflow for NMR-based structural elucidation.

IV. Determining Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For a molecule like this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is the preferred method.

A. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound (C₆H₁₂N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 161.0921 Da.

B. Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the most labile bonds, primarily the amide and C-C bonds. Key expected fragment ions include:

| m/z | Proposed Fragment | Rationale |

| 143 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 116 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |

| 102 | [M+H - CH₃CONH₂]⁺ | Loss of acetamide. |

| 88 | [M+H - CH₃CONHCH₂]⁺ | Cleavage of the β-carbon and the methylamino group. |

| 74 | [CH₂(NHCH₃)COOH]⁺ | Fragment containing the β-amino acid portion. |

| 44 | [CH₂NHCH₃]⁺ | Iminium ion from the methylamino group. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

The presence of these characteristic fragment ions in the MS/MS spectrum provides strong evidence for the proposed structure.

Caption: Simplified fragmentation pathway in MS/MS.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection:

-

Ionization: Use positive ion mode Electrospray Ionization (ESI).

-

Full Scan MS: Acquire full scan mass spectra over a range of m/z 50-500 to detect the protonated molecular ion.

-

MS/MS: Perform data-dependent acquisition, where the most intense ions from the full scan are automatically selected for fragmentation.

-

V. Computational Modeling: A Theoretical Corroboration

Computational chemistry provides a powerful tool to complement experimental data. Density Functional Theory (DFT) calculations can be used to:

-

Predict NMR Chemical Shifts: Calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental values to aid in the assignment of complex spectra and to confirm the proposed structure.

-

Determine Conformational Preferences: Modeling can provide insights into the low-energy conformations of the molecule in solution, which can influence NMR parameters.

-

Simulate Vibrational Spectra: Although not a primary technique for this type of structural elucidation, calculated infrared (IR) spectra can be compared with experimental data for an additional layer of confirmation.

The correlation between experimental and computationally predicted data provides a high degree of confidence in the final structural assignment.

VI. Conclusion

The structural analysis of this compound requires a multi-faceted approach that integrates synthetic chemistry with advanced spectroscopic techniques. Through the systematic application of ¹H and ¹³C NMR, 2D NMR experiments (COSY, HSQC, HMBC), and high-resolution tandem mass spectrometry, a complete and unambiguous structural assignment can be achieved. The causality-driven workflow presented in this guide, which emphasizes the "why" behind each experimental choice, provides a robust framework for researchers in the fields of natural product chemistry, toxicology, and drug development. The corroboration of experimental data with computational modeling further strengthens the confidence in the determined structure, ensuring the scientific integrity of the analysis.

References

-

Robinson, A. J., Stanislawski, P., Mulholland, D., He, L., & Li, H. Y. (2001). Expedient Asymmetric Synthesis of All Four Isomers of N,N'-Protected 2,3-Diaminobutanoic Acid. The Journal of Organic Chemistry, 66(12), 4148–4152. [Link]

-

Sasaki, N. A., Garcia-Alvarez, M. C., Wang, Q., Ermolenko, L., Franck, G., Nhiri, N., ... & Potier, P. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(6), 2310-2320. [Link]

-

Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vázquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

-

Srinivas, R., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, e4982. [Link]

A Methodological Guide to Determining the Thermochemical Properties of 2-Acetamido-3-(methylamino)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the thermochemical properties of 2-Acetamido-3-(methylamino)propanoic acid (Ac-β-Me-DAP). While direct experimental thermochemical data for this specific compound is not extensively available in public literature, this document outlines the established experimental and computational methodologies that are standard in the field for analogous molecules, such as N-acetylated and β-amino acids. By leveraging these proven techniques, researchers can reliably determine key parameters including enthalpy of formation, standard molar entropy, and heat capacity. Understanding these properties is critical for applications ranging from ensuring stability in pharmaceutical formulations to predicting reaction energetics in peptide synthesis and comprehending the behavior of related bioactive compounds.

Introduction and Significance

This compound, with CAS Number 119945-11-8, is a derivative of the β-amino acid, 3-(methylamino)alanine.[1][2] Its structure is notable for two key features: the β-amino acid backbone and the N-terminal acetyl group. The N-acetylation of amino acids is a widespread modification in nature, crucial for protein stability, synthesis, and localization.[3] Furthermore, the core structure is an acetylated form of β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid neurotoxin that has been implicated in neurodegenerative diseases.[4][5]

The thermochemical properties of a compound provide the fundamental data required to predict its stability, reactivity, and behavior under various conditions. For professionals in drug development and biochemical research, this data is indispensable for:

-

Process Chemistry: Optimizing reaction conditions and yields for synthesis.

-

Pharmaceutical Formulation: Assessing the stability of active pharmaceutical ingredients (APIs) and predicting shelf-life.

-

Biochemical Research: Understanding the energetics of enzyme-substrate interactions and protein folding.

This guide details the authoritative experimental and computational workflows necessary to obtain these vital thermochemical parameters for Ac-β-Me-DAP.

Molecular and Physical Properties

A baseline characterization is the first step in any thermochemical analysis. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₃ | - |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 119945-11-8 | [1][6] |

| IUPAC Name | This compound | - |

| Melting Point | 166.5–168.5 °C (with decomposition) | [PrepChem] |

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is required to fully characterize the thermochemical profile of a solid-state compound like Ac-β-Me-DAP. The primary goals are to determine the standard enthalpy of formation in the crystalline phase (ΔfH°(cr)) and the enthalpy of sublimation (ΔsubH°), which together yield the gas-phase enthalpy of formation (ΔfH°(g)).

Combustion Calorimetry: Enthalpy of Formation

Static bomb combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation of organic compounds.[7][8]

Protocol Rationale: The method involves the complete combustion of a precise mass of the sample in a high-pressure oxygen environment. The heat released during this exothermic reaction is measured by the temperature change in the surrounding water bath (calorimeter). By knowing the energy equivalent of the calorimeter, the standard molar energy of combustion (ΔcU°) can be calculated. This is then used to derive the standard molar enthalpy of combustion (ΔcH°) and subsequently, via Hess's Law, the standard molar enthalpy of formation (ΔfH°).

Step-by-Step Protocol:

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of pure Ac-β-Me-DAP is prepared.

-

Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with ~3 MPa of pure oxygen.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited by passing a current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is reached.

-

Analysis: The corrected temperature rise is used to calculate the energy of combustion. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample and atmosphere.

-

Calculation: The standard enthalpy of formation is calculated using the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Vapor Pressure Measurement: Enthalpy of Sublimation

For compounds that can sublime without decomposition, techniques like the Knudsen effusion method are used to measure the vapor pressure as a function of temperature. This data allows for the calculation of the enthalpy of sublimation.

Protocol Rationale: The Clausius-Clapeyron equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization or sublimation. By measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum at different temperatures, the vapor pressure can be determined.

Step-by-Step Protocol:

-

Sample Loading: A small amount of Ac-β-Me-DAP is placed in a Knudsen effusion cell, which has a small, well-defined orifice.

-

High Vacuum: The cell is placed within a high-vacuum chamber.

-

Heating and Measurement: The cell is heated to a series of stable temperatures. At each temperature, the rate of mass loss is measured using a sensitive microbalance.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss.

-

Calculation: The standard molar enthalpy of sublimation at the mean temperature is derived from the slope of a plot of ln(p) versus 1/T. This value is then adjusted to 298.15 K using heat capacity data.

Differential Scanning Calorimetry (DSC): Heat Capacity

DSC is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.[9] This is essential for adjusting enthalpy and entropy values to the standard temperature of 298.15 K.

Protocol Rationale: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is directly proportional to the sample's heat capacity.

Step-by-Step Protocol:

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

-

Sample Encapsulation: A precise mass of Ac-β-Me-DAP is sealed in an aluminum pan. An empty pan is used as the reference.

-

Measurement: The sample and reference are heated at a constant rate over the desired temperature range.

-

Data Acquisition: The heat flow to the sample and reference is recorded. Three runs are typically performed: a baseline (empty pans), a standard run (sapphire), and the sample run.

-

Calculation: The heat capacity of the sample is calculated by comparing its heat flow curve to that of the baseline and the standard.

Computational Determination of Thermochemical Properties

In parallel with experimental work, or when experiments are not feasible, high-level quantum chemical calculations provide reliable predictions of thermochemical properties.[10] This dual approach allows for validation and provides deeper insight into molecular structure.

Methodology Rationale: The process involves finding the most stable three-dimensional structure (conformer) of the molecule at a lower level of theory and then performing a highly accurate single-point energy calculation at a higher level. Statistical thermodynamics is then used to calculate thermochemical properties from the optimized geometry and vibrational frequencies.

Conformational Search and Geometry Optimization

The first step is to identify the lowest-energy conformer of the molecule.

-

Conformational Search: A systematic or stochastic search is performed to explore the potential energy surface and identify various stable conformers.

-

Geometry Optimization: Each identified conformer is then fully optimized, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This step yields the equilibrium geometry and the corresponding electronic energy.[11]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

High-Accuracy Single-Point Energy Calculations

To achieve high accuracy for the enthalpy of formation, sophisticated composite methods are employed.

-

Gaussian-n (G3/G4) Theories: These are multi-step methods that approximate a very high-level calculation by combining results from several lower-level calculations.[12] They are renowned for their accuracy in predicting gas-phase enthalpies of formation, often to within ±4 kJ·mol⁻¹.[10] The G3 or G4 calculation is performed on the DFT-optimized geometry to obtain a highly accurate electronic energy.

Calculation of Thermochemical Properties

The final step is to combine the results to derive the thermochemical data.

-

Gas-Phase Enthalpy of Formation (ΔfH°(g)): This is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and type of bonds are conserved on both sides of the reaction, which allows for significant cancellation of errors in the calculation. The calculated enthalpy of reaction, combined with known experimental enthalpies of formation for the other species in the reaction, yields a reliable value for the target molecule.

-

Standard Molar Entropy (S°) and Heat Capacity (Cp): These properties are calculated directly from the vibrational frequencies and molecular structure using standard statistical mechanics formulas for the translational, rotational, and vibrational contributions.

Integrated Methodological Workflows

The synergy between experimental and computational methods provides the most robust and self-validating system for determining thermochemical properties.

Experimental Workflow Diagram

Caption: Experimental workflow for determining solid and gas-phase enthalpies of formation.

Computational Workflow Diagram

Caption: Computational workflow for predicting gas-phase thermochemical properties.

Conclusion

Determining the thermochemical properties of this compound is a critical step in harnessing its full potential in research and development. Although direct published data is sparse, a robust and reliable pathway to this information exists through the systematic application of established experimental and computational techniques. The integration of calorimetry and vapor pressure measurements with high-level quantum chemical calculations provides a self-validating system capable of producing the high-quality thermochemical data needed to drive innovation in drug discovery and biochemical engineering. This guide provides the foundational blueprint for researchers to undertake such an investigation with scientific rigor and confidence.

References

- This compound | 119945-11-8. (n.d.).

- This compound | CymitQuimica. (n.d.).

-

Notario, R., Roux, M. V., Foces-Foces, C., Ribeiro da Silva, M. A. V., Ribeiro da Silva, M. das D. M. C., Santos, A. F. L. O. M., Guzmán-Mejía, R., & Juaristi, E. (2011). Experimental and Computational Thermochemical Study of N-Benzylalanines. The Journal of Physical Chemistry B, 115(30), 9401–9409. [Link]

-

Pokorná, P., Fulem, M., Růžička, K., Hovorka, M., & Hovorka, J. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. International Journal of Molecular Sciences, 24(14), 11633. [Link]

- Standard molar thermodynamic functions of crystalline N-acetyl amides at p = 0.1 MPa. (n.d.). ResearchGate.

- Amino Acids - Combi-Blocks. (n.d.).

- CAS NO. 119945-11-8 | this compound. (n.d.).

- This compound - ACE Biolabs.com. (n.d.).

-

Smith, C. K., Withka, J. M., & Regan, L. (1994). A thermodynamic scale for the beta-sheet forming tendencies of the amino acids. Biochemistry, 33(18), 5510–5517. [Link]

-

Tékpo, E. A., & Seto, C. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 4(3), 119-130. [Link]

-

Perişanu, Ş. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Modern Chemistry, 8(4). [Link]

-

Pliego, J. R. (2007). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. The Journal of Physical Chemistry B, 111(39), 11559–11566. [Link]

- Overview of the literature on the heat capacities of N-acetyl amides. (n.d.). ResearchGate.

-

Toth, A. M., Liptak, M. D., Phillips, D. L., & Shields, G. C. (2012). Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids. The Journal of Physical Chemistry B, 116(7), 2226–2236. [Link]

-

Perişanu, Ş. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Modern Chemistry, 8(4). [Link]

- N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem. (n.d.).

- Showing metabocard for N-Acetyl-L-alanine (HMDB0000766). (n.d.).

- N-terminal acetylation - Wikipedia. (n.d.).

-

Main, B. J., Rodgers, K. J., & Nolta, N. F. (2020). The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry, 295(1), 127–137. [Link]

-

Glover, W. B., Mash, D. C., & Murch, S. J. (2014). The natural non-protein amino acid N-β-methylamino-L-alanine (BMAA) is incorporated into protein during synthesis. Amino Acids, 46(10), 2379–2387. [Link]

- L-Alanine, N-acetyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.

- The natural non-protein amino acid N-β-methylamino-L-alanine (BMAA) is incorporated into protein during synthesis. (n.d.).

-

Biosynthesis of the proteins containing neurotoxin β-N-methylamino-L-alanine in marine diatoms. (2023). bioRxiv. [Link]

-

G-S, S., & H, B. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 812220. [Link]

-

Violi, J. P., McInnes, R. J., Wood, S. A., & Ryan, K. G. (2019). Production of β-methylamino-L-alanine (BMAA) and Its Isomers by Freshwater Diatoms. Toxins, 11(9), 503. [Link]

-

Synthesis of 2-acetylamino-3-(methylamino)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. This compound | 119945-11-8 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 4. The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural non-protein amino acid N-β-methylamino-L-alanine (BMAA) is incorporated into protein during synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. irispublishers.com [irispublishers.com]

- 8. irispublishers.com [irispublishers.com]

- 9. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

Investigating the Metabolic Fate of 2-Acetamido-3-(methylamino)propanoic acid: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, in particular, is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile.[1][2] This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic fate of 2-Acetamido-3-(methylamino)propanoic acid, a novel acetylated amino acid derivative. We will navigate the logical progression from computational predictions to robust in vitro and in vivo experimental workflows, emphasizing the causality behind each methodological choice. This document is designed to equip researchers and drug development professionals with the expertise to design, execute, and interpret metabolism studies in line with regulatory expectations and scientific best practices.[3][4][5]

Introduction: The Scientific Imperative

This compound presents a unique structure, combining an N-acetyl group with a modified amino acid backbone. The presence of the acetyl group may influence its stability, permeability, and interaction with metabolic enzymes. Acetylation is a known biological process, and the stability of such a group can vary significantly.[6][7] For instance, acetyl groups on serine and tyrosine are readily cleaved by human liver microsomes, while those on lysine can be highly stable.[6] Therefore, a primary objective is to determine the lability of the N-acetyl and N-methyl groups and to identify the primary sites of metabolic modification.

Understanding the metabolic fate is not merely an academic exercise; it is a cornerstone of preclinical development.[8] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough characterization of a drug's metabolism to ensure safety and efficacy.[3][5][9] This guide outlines a systematic, risk-based approach to generate a comprehensive data package for regulatory submission and internal decision-making.[10]

Phase 1: In Silico Prediction - Charting the Possibilities

Before committing to resource-intensive wet lab experiments, computational modeling provides an invaluable preliminary assessment of metabolic liabilities.[1][11][12] These in silico tools use vast databases of known metabolic transformations and structure-activity relationships to predict the likely metabolic fate of a new molecule.[2][13]

2.1 Rationale for a Computational-First Approach The primary goal is to generate hypotheses. By identifying potentially labile "hotspots" on the molecule, we can design more focused and efficient in vitro experiments. This approach allows for the early triaging of compounds with predicted undesirable properties, such as the formation of reactive metabolites.[2][13]

2.2 Recommended Computational Tools A combined approach using multiple software platforms is recommended for a more robust prediction.[2]

-

Rule-Based Systems (e.g., MetaDrug™, Meteor Nexus): These systems apply established biotransformation rules to the input structure, predicting likely Phase I and Phase II metabolites.[2][13]

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict interactions with specific drug-metabolizing enzymes, such as individual Cytochrome P450 (CYP) isoforms.[2]

2.3 Predicted Metabolic Pathways for this compound Based on its structure, the following metabolic pathways are predicted and should be investigated:

-

Phase I Metabolism:

-

Hydrolysis: Cleavage of the acetamido group by esterases or amidases to yield 3-(methylamino)propanoic acid.

-

Oxidation: N-demethylation of the methylamino group, hydroxylation at various positions.

-

-

Phase II Metabolism:

-

Glucuronidation: Conjugation of a glucuronic acid moiety to any hydroxyl groups formed during Phase I.

-

Sulfation: Conjugation of a sulfo group.

-

Below is a diagram illustrating the potential primary metabolic pathways.

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Phase 2: In Vitro Metabolism - The Experimental Core

In vitro assays are the workhorse of modern drug metabolism studies, providing quantitative data on metabolic stability and a source for metabolite identification.[14][15] We will employ a tiered approach, starting with subcellular fractions and progressing to intact cellular systems.

3.1 Experimental Workflow Overview The overall workflow is designed to systematically assess metabolic stability and identify the enzymes responsible.

Caption: A systematic workflow for in vitro metabolic evaluation.

3.2 Liver Microsomal Stability Assay This assay is the first-line screen to assess Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.[16][17][18]

-